Nornalmefene

Beschreibung

Contextualizing Nornalmefene within the Nalmefene (B1676920) Biotransformation Landscape

The biotransformation of nalmefene is an extensive process that occurs primarily in the liver. nih.govnih.gov The parent drug undergoes several metabolic reactions, leading to the formation of various metabolites. The principal metabolic pathway for nalmefene is glucuronide conjugation, a Phase II reaction, which results in the creation of nalmefene 3-O-glucuronide. drugbank.comeuropa.eupmda.go.jp This major metabolite is considered pharmacologically inactive and accounts for a significant portion of the excreted dose, with about 54% being eliminated in the urine. drugbank.comeuropa.eu The enzymes primarily responsible for this conjugation are UGT2B7, with minor contributions from UGT1A3 and UGT1A8. europa.eufarmako.net

A secondary, minor pathway for nalmefene metabolism is N-dealkylation, a Phase I reaction. This process, mediated by the cytochrome P450 enzyme CYP3A4/5, removes the N-cyclopropylmethyl group from nalmefene to form this compound. nih.govdrugbank.comeuropa.eufarmako.net this compound is generally described as a trace or minor metabolite with minimal pharmacological activity. nih.govdrugbank.comwikipedia.org

Once formed, this compound is subject to further metabolism. It can be converted into this compound 3-O-glucuronide and this compound 3-O-sulfate, which are also considered inactive metabolites. nih.govdrugbank.comeuropa.eu In preclinical studies, the disposition of this compound has been characterized. For instance, in vitro studies using rat liver microsomes identified this compound as the primary Phase I metabolite. nih.gov In vivo pharmacokinetic analysis in rats indicated that the maximum plasma concentration (Cmax) and area under the curve (AUC) for this compound were significantly lower (≤7%) than those of the parent compound, nalmefene. nih.govresearchgate.net

Table 1: Key Enzymes and Metabolites in Nalmefene Biotransformation

| Parent Compound | Metabolic Reaction | Enzyme(s) Involved | Resulting Metabolite(s) | Pharmacological Activity of Metabolite |

|---|---|---|---|---|

| Nalmefene | Glucuronide Conjugation | UGT2B7, UGT1A3, UGT1A8 | Nalmefene 3-O-glucuronide | Inactive drugbank.comeuropa.eu |

| Nalmefene | N-dealkylation | CYP3A4/5 | This compound | Minimal nih.govdrugbank.comwikipedia.org |

| This compound | Glucuronidation / Sulfation | Not specified | This compound 3-O-glucuronide, this compound 3-O-sulfate | Inactive nih.govdrugbank.com |

| Nalmefene | Sulfation | CYP3A4/5 | Nalmefene 3-O-sulfate | Active (but low concentration) europa.eu |

Rationale for Dedicated Research on Metabolites with Minimal Pharmacological Activity

One primary reason for this research is detoxification and clearance. The body metabolizes xenobiotics (foreign substances like drugs) to render them more water-soluble, facilitating their excretion through urine or bile. creative-proteomics.com Investigating these "inactive" metabolites is crucial for understanding how efficiently a drug is cleared, which helps prevent the accumulation of the parent drug to potentially toxic levels. creative-proteomics.comnih.gov

Furthermore, a comprehensive metabolic profile is vital for assessing drug safety and potential drug-drug interactions. openaccessjournals.comnih.gov The enzymes that produce inactive metabolites, such as the CYP450 family, are often involved in the metabolism of many different drugs. If one drug inhibits or induces these enzymes, it can alter the metabolism of a co-administered drug, leading to unexpected changes in the concentrations of both the parent compound and its metabolites. nih.gov Therefore, knowledge of all metabolic pathways, even minor ones leading to inactive products like this compound, is critical for predicting and avoiding adverse interactions.

Finally, this research is a fundamental component of the drug development and regulatory approval process. openaccessjournals.com A thorough characterization of all significant metabolites is required to ensure that the full pharmacological and toxicological profile of a new chemical entity is understood before it is administered to a wider population.

Overview of Metabolite Research in Opioid Antagonist Systems

Research into the metabolism of opioid antagonists is a critical field that influences their clinical application. The pharmacodynamic response to an opioid antagonist can be modified by its metabolites, impacting both its therapeutic effectiveness and its side effect profile. painphysicianjournal.com The primary goals of this research are to identify metabolic pathways, characterize the enzymes involved, and determine the pharmacological activity of the resulting metabolites. painphysicianjournal.comnih.gov

For opioid antagonists like nalmefene and the structurally similar naltrexone (B1662487), research has focused on comparing their metabolic profiles to understand differences in their clinical properties, such as duration of action. wikipedia.orgresearchgate.net Methodologies for this research are comprehensive, involving in vitro techniques like incubations with liver microsomes and recombinant enzymes, as well as in vivo studies in preclinical animal models and human subjects to analyze metabolite concentrations in plasma and excreta. nih.govnih.gov

A key finding in this area is that, unlike some opioid agonists whose metabolites can be more potent than the parent drug, the major metabolites of antagonists like nalmefene are often inactive. drugbank.comresearchgate.net For example, while this compound has minimal activity, the primary metabolite, nalmefene 3-O-glucuronide, is entirely inactive. drugbank.comwikipedia.org This understanding is crucial for predicting the duration of opioid receptor blockade.

This body of research also informs the development of new opioid antagonists. By understanding the structure-metabolism relationships of existing compounds, scientists can design new molecules with more favorable pharmacokinetic properties, such as increased metabolic stability or a longer half-life, which is particularly important for treating overdose from potent, long-acting synthetic opioids. nih.gov

Structure

3D Structure

Eigenschaften

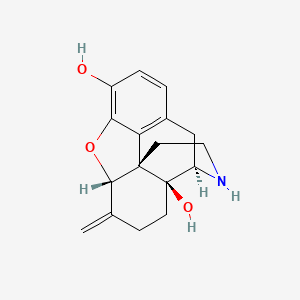

IUPAC Name |

(4R,4aS,7aS,12bS)-7-methylidene-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-9-4-5-17(20)12-8-10-2-3-11(19)14-13(10)16(17,6-7-18-12)15(9)21-14/h2-3,12,15,18-20H,1,4-8H2/t12-,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXLQAACGCFFEX-ISWURRPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42971-33-5 | |

| Record name | Nornalmefene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042971335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORNALMEFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ME1830U0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Biotransformation Pathways of Nornalmefene

Enzymatic N-Dealkylation of Nalmefene (B1676920) Leading to Nornalmefene Formation

The creation of this compound from nalmefene occurs through a Phase I metabolic reaction known as N-dealkylation. drugbank.comnih.gov This process involves the removal of an alkyl group from the nitrogen atom of the nalmefene molecule. researchgate.netdntb.gov.ua

The enzymatic N-dealkylation of nalmefene is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast number of compounds. mdpi.comresearchgate.net Specific research has identified that the CYP3A4 and CYP3A5 isoforms are the key catalysts in the conversion of nalmefene to this compound. drugbank.comnih.gov The involvement of CYP3A4, in particular, is a common pathway for the N-dealkylation of many pharmaceuticals. nih.govsemanticscholar.org

While specific kinetic data for the N-dealkylation of nalmefene to this compound is not extensively detailed in publicly available literature, the process is understood to be a minor metabolic pathway for nalmefene. drugbank.comresearchgate.net In humans, this compound is formed in only trace amounts, suggesting that the kinetic efficiency of this specific reaction may be lower compared to other metabolic pathways for nalmefene, such as glucuronidation. drugbank.com Studies with similar compounds undergoing N-dealkylation by CYP3A4 show a range of kinetic values, which underscores the enzyme's broad substrate capacity.

Table 1: Overview of Nalmefene to this compound Conversion

| Parameter | Description |

|---|---|

| Parent Compound | Nalmefene |

| Metabolite | This compound |

| Reaction Type | N-Dealkylation (Phase I Metabolism) |

| Primary Enzymes | Cytochrome P450 3A4/5 (CYP3A4/5) drugbank.comnih.gov |

Subsequent Phase II Metabolism of this compound

Following its formation, this compound undergoes Phase II metabolism, which involves conjugation reactions. uomus.edu.iqyoutube.com These reactions increase the water solubility of the molecule, facilitating its excretion from the body. nih.govdrughunter.com

One of the primary Phase II pathways for this compound is glucuronidation. In this process, a glucuronic acid molecule is attached to the this compound structure, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govhyphadiscovery.com This results in the formation of metabolites such as this compound 3-O-glucuronide. nih.govdrugbank.comnih.gov This glucuronide conjugate is generally considered to be pharmacologically inactive. nih.gov The parent compound, nalmefene, is also extensively metabolized via this pathway to form nalmefene 3-O-glucuronide. drugbank.comdrugbank.comnih.govnih.gov

In addition to glucuronidation, this compound can also be metabolized through sulfation. This pathway involves the transfer of a sulfonate group to the molecule, a reaction catalyzed by sulfotransferases (SULTs). nih.gov This leads to the formation of metabolites like this compound 3-O-sulfate. nih.govdrugbank.com Similar to the glucuronide conjugate, sulfated metabolites are typically inactive and readily excreted. nih.govuomus.edu.iq

Table 2: Phase II Metabolites of this compound

| Metabolite | Conjugation Pathway | Resulting Compound |

|---|---|---|

| This compound | Glucuronidation | This compound 3-O-glucuronide nih.govdrugbank.com |

| This compound | Sulfation | this compound 3-O-sulfate nih.govdrugbank.com |

Quantitative Analysis of this compound Metabolic Flux within Nalmefene Biotransformation

Quantitative analysis of nalmefene's metabolism reveals that the N-dealkylation pathway to this compound is a minor route in humans. researchgate.net The vast majority of nalmefene is metabolized directly via glucuronide conjugation. Renal excretion data shows that about 54% of a nalmefene dose is eliminated in the urine as nalmefene 3-O-glucuronide, while less than 3% is excreted as nalmefene itself or other metabolites, including this compound and its conjugates. drugbank.com

Investigation into the Enzymatic Drivers of this compound's Secondary Metabolic Pathways

The biotransformation of this compound, a primary metabolite of the opioid antagonist nalmefene, involves secondary metabolic pathways governed by specific enzyme families. Research into the metabolism of nalmefene has shed light on the enzymatic processes that likely govern the further breakdown of this compound. These pathways primarily involve glucuronidation and sulfation, resulting in the formation of more water-soluble compounds for excretion.

This compound is formed from its parent compound, nalmefene, through an N-dealkylation reaction. This initial metabolic step is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. Following its formation, this compound undergoes further metabolic conversions.

The secondary metabolic pathways of this compound lead to the formation of two key metabolites: this compound 3-O-glucuronide and this compound 3-O-sulfate. While direct enzymatic studies specifically on this compound are limited, the metabolic fate of its precursor, nalmefene, provides strong indications of the enzymes involved. Nalmefene itself is extensively metabolized, with its glucuronide conjugate being a major metabolite.

Investigations into nalmefene's metabolism have identified that it undergoes glucuronidation at the 3-hydroxy position, a process primarily mediated by the UDP-glucuronosyltransferase (UGT) enzyme UGT2B7, with minor contributions from UGT1A3 and UGT1A8. Given that this compound shares a similar core structure with nalmefene, it is highly probable that these same UGT isoforms are responsible for the glucuronidation of this compound to form this compound 3-O-glucuronide.

Similarly, the formation of this compound 3-O-sulfate is accomplished through sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. Although the specific SULT isoforms responsible for the sulfation of this compound have not been definitively identified in published literature, this represents a key area for further investigation in understanding the complete metabolic profile of this compound.

The table below summarizes the key enzymes involved in the formation and secondary metabolism of this compound, based on current research findings primarily derived from studies on its parent compound, nalmefene.

| Precursor/Substrate | Metabolic Pathway | Key Enzymes Involved | Resulting Metabolite |

| Nalmefene | N-dealkylation | CYP3A4, CYP3A5 | This compound |

| This compound | Glucuronidation | UGT2B7 (major), UGT1A3 (minor), UGT1A8 (minor) (inferred from nalmefene metabolism) | This compound 3-O-glucuronide |

| This compound | Sulfation | Sulfotransferase (SULT) enzymes (specific isoforms not yet identified) | This compound 3-O-sulfate |

Further research utilizing in vitro studies with recombinant human UGT and SULT enzymes would be invaluable in definitively identifying the specific isoforms responsible for the secondary metabolic pathways of this compound and in quantifying their respective contributions. Such studies would provide a more complete understanding of the biotransformation and clearance of this important metabolite.

Pharmacological Characterization of Nornalmefene and Its Metabolites

Assessment of Opioid Receptor Binding Profiles

The initial step in characterizing the pharmacological action of nornalmefene is to determine its binding affinity for the different types of opioid receptors.

Determination of Affinity at Mu (μ), Delta (δ), and Kappa (κ) Opioid Receptors

This compound, like its parent compound nalmefene (B1676920), interacts with all three major opioid receptors—mu (μ), delta (δ), and kappa (κ). However, its affinity for these receptors is significantly lower than that of nalmefene. researchgate.netnih.gov The affinity is often quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Mu (μ) Receptor | Delta (δ) Receptor | Kappa (κ) Receptor |

|---|---|---|---|

| Nalmefene | High Affinity | High Affinity | High Affinity |

| This compound | Lower Affinity than Nalmefene | Lower Affinity than Nalmefene | Lower Affinity than Nalmefene |

Note: This table provides a qualitative comparison based on available literature. Precise Ki values for this compound are not consistently available.

Comparative Binding Kinetics with Parent Compound Nalmefene and Reference Opioid Ligands

The binding kinetics, which include the rates of association and dissociation of a ligand to and from a receptor, provide a more dynamic picture of the interaction than affinity alone. For nalmefene, a prolonged occupancy of μ-opioid receptors has been observed, which is indicative of a slow dissociation rate. researchgate.netnih.gov This prolonged receptor occupancy is believed to contribute to its long duration of action. drugbank.com

Nalmefene has a 5-fold higher binding affinity for opioid receptors compared to naloxone. researchgate.netacmt.net In contrast, this compound's binding kinetics are less well-characterized, but its lower affinity suggests that its association and/or dissociation rates differ from nalmefene, likely resulting in a shorter duration of receptor occupancy. researchgate.net

Evaluation of Opioid Receptor Functional Activity

Beyond binding to the receptors, it is crucial to understand whether this compound activates (agonist activity) or blocks (antagonist activity) them.

Agonist and Antagonist Properties in Isolated Receptor Systems

In vitro studies have demonstrated that nalmefene acts as an antagonist at the μ and δ receptors and as a partial agonist at the κ receptor. europa.eutga.gov.autga.gov.au This mixed profile is central to its pharmacological effects.

For this compound, studies have indicated that it possesses some agonist activity at the μ-receptor in certain preclinical models, such as in guinea pig membrane and in specific rat-based tests. regulations.gov However, this agonistic activity was not observed after systemic administration. regulations.gov Generally, this compound is considered to have minimal pharmacological activity. drugbank.com Functional assays, such as the [³⁵S]GTPγS binding assay, are used to measure the extent of G-protein activation following receptor binding and can precisely determine agonist or antagonist properties. elifesciences.orgnih.gov While nalmefene has been characterized using such assays, detailed data for this compound is sparse. nih.gov

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies, often conducted using techniques like positron emission tomography (PET), measure the percentage of receptors bound by a drug in a living organism. Studies with nalmefene have shown a very high occupancy of μ-opioid receptors (87-100%) shortly after administration, and this high occupancy is sustained for an extended period. researchgate.netnih.govdovepress.com A long-acting injectable formulation of nalmefene also resulted in high and persistent μ-opioid receptor occupancy. scirp.org

Analysis of the Pharmacodynamic Significance of this compound and its Conjugates

The pharmacodynamic significance of a metabolite depends on its intrinsic activity and its concentration at the site of action. This compound is formed from nalmefene through N-dealkylation, a process mediated by CYP3A4/5 enzymes. europa.eutga.gov.au It can be further metabolized into conjugates like this compound 3-O-glucuronide and this compound 3-O-sulfate. drugbank.comeuropa.eutga.gov.au

Preclinical Pharmacokinetic and Disposition Studies of Nornalmefene

Absorption Characteristics in Animal Models

Following the administration of the parent drug nalmefene (B1676920), nornalmefene is detected in the plasma of animal models, indicating its formation and subsequent systemic absorption. In rats, after oral administration of nalmefene, this compound appears as a major circulating metabolite. tga.gov.au The time to reach maximum plasma concentration (Tmax) for nalmefene is rapid in rats (0.25 hours) and dogs (approximately 1 hour), which influences the subsequent appearance of this compound in circulation. tga.gov.au

In a study involving intravenous administration of nalmefene to rats, the maximum concentration (Cmax) and area under the curve (AUC) of this compound were found to be less than or equal to 7% of the corresponding values for the parent compound, nalmefene. tandfonline.comnih.gov This indicates that while this compound is formed, its systemic exposure is significantly lower than that of nalmefene under these conditions. tandfonline.comnih.gov

Distribution Profile in Preclinical Species, Including Blood-Brain Barrier Permeation

The distribution of this compound is a key aspect of its preclinical profile. Following the administration of radiolabeled nalmefene to rats, radioactivity is distributed throughout the body, but there is no apparent organ-specific retention 24 hours post-dose. tandfonline.comnih.gov While the parent drug, nalmefene, readily crosses the blood-brain barrier, the ability of its major metabolites, including this compound, to do so is considered poor. tga.gov.audrugbank.comnih.gov This suggests that this compound's distribution into the central nervous system is limited.

In rats, this compound was identified as a major circulating metabolite, particularly in males. tga.gov.au However, in dogs, this compound was not detected in plasma or urine, though low levels were found in feces, indicating significant species differences in its distribution and metabolic profile. tga.gov.au

Systemic Clearance and Volume of Distribution of this compound in Animal Models

In rats, pharmacokinetic analysis following intravenous nalmefene administration showed that the terminal half-lives of both nalmefene and this compound were comparable, at approximately 1 hour. tandfonline.comnih.gov This suggests that the elimination rate of this compound is similar to that of its parent compound in this species. Data on the specific volume of distribution (Vd) for this compound is limited, as it is often assessed in the context of the parent drug's distribution. However, the parent compound nalmefene has a large volume of distribution in preclinical species, indicating extensive distribution into tissues. nih.govresearchgate.net

Table 1: Comparative Pharmacokinetic Parameters of Nalmefene and this compound in Rats (Following IV Nalmefene Administration)

| Parameter | Nalmefene | This compound |

|---|---|---|

| Terminal Half-life (t½) | ~1 hour tandfonline.comnih.gov | ~1 hour tandfonline.comnih.gov |

This table is based on data derived from studies where this compound pharmacokinetics were measured after the administration of its parent compound, nalmefene.

Elimination and Excretion Pathways of this compound and its Conjugates in Preclinical Models

The elimination of this compound occurs through metabolic conversion and subsequent excretion. In rats, this compound undergoes further metabolism, primarily through glucuronidation, to form this compound-3-O-glucuronide. tga.gov.au This conjugate, along with this compound itself, represents quantitatively significant metabolites in rats. tga.gov.au

There are notable species-specific differences in the primary excretion pathways. In rats, this compound glucuronide was the major metabolite found in urine. tandfonline.comnih.gov Conversely, in dogs, nalmefene glucuronides were the predominant metabolites in urine, with this compound being a very minor component. tandfonline.comnih.gov In rats, this compound is mainly excreted in the feces, while its glucuronide conjugate is excreted mainly in the bile. tga.gov.au More than 90% of a radioactive dose of the parent compound was recovered in rat excreta and tissues within 24 hours. tandfonline.comnih.gov

Comparative Pharmacokinetic Analysis of this compound with Nalmefene in Animal Studies

Comparing the pharmacokinetics of this compound to its parent compound, nalmefene, reveals significant differences in exposure and metabolic handling across species.

Formation and Exposure: Nalmefene is extensively N-dealkylated to form this compound in rats, but this metabolic pathway is much less significant in dogs. nih.gov Consequently, this compound is a major circulating metabolite in rats, but is found in much lower concentrations, if at all, in dogs. tga.gov.aunih.gov In rats, the systemic exposure (Cmax and AUC) of this compound is substantially lower (≤7%) than that of nalmefene following intravenous administration of the parent drug. tandfonline.comnih.gov

Half-Life: Despite the differences in exposure, the terminal half-life of this compound in rats (approximately 1 hour) is comparable to that of nalmefene. tandfonline.comnih.gov

Metabolism and Excretion: The primary metabolic pathway for nalmefene in dogs is direct glucuronidation, while in rats, N-dealkylation to this compound followed by glucuronidation is a major pathway. tga.gov.au This leads to different primary metabolites being excreted in the urine of each species: this compound glucuronide in rats and nalmefene glucuronide in dogs. tandfonline.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nalmefene |

| This compound-3-O-glucuronide |

| Nalmefene glucuronide |

| Nalmefene-3-O-sulfate |

| This compound-3-O-sulfate |

Analytical Methodologies for Nornalmefene Quantification in Biological Matrices

Comprehensive Sample Preparation Techniques for Diverse Biological Specimens

Effective sample preparation is a critical first step to remove interfering substances from biological matrices and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of the analytical method. tiaft.orgresearchgate.net For nornalmefene, the most common biological specimens for analysis are plasma and urine. nih.gov The choice of sample preparation technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. ijisrt.com

Liquid-liquid extraction is a conventional and widely used technique for the separation of analytes from biological fluids based on their differential solubility in two immiscible liquid phases. ijisrt.comnih.gov This method is valued for its simplicity and effectiveness in handling large sample volumes. ijisrt.com

In the context of this compound analysis, LLE is employed to extract the compound from an aqueous biological sample (like plasma or urine) into an organic solvent. The efficiency of the extraction is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. For basic compounds like this compound, the sample is typically alkalinized to suppress the ionization of the analyte, thereby increasing its partitioning into the organic solvent. researchgate.net

A study detailing the determination of the parent drug, nalmefene (B1676920), utilized a liquid-liquid extraction with a mixture of n-butyl chloride and acetonitrile (4:1) for plasma samples. researchgate.netsemanticscholar.org This approach yielded a mean recovery of 80% for nalmefene, indicating efficient extraction from the plasma matrix. semanticscholar.org While this specific data pertains to nalmefene, the structural similarity to this compound suggests that similar LLE protocols would be effective for the metabolite as well.

Table 1: Liquid-Liquid Extraction Parameters for a Structurally Related Compound (Nalmefene)

| Parameter | Details | Source |

| Biological Matrix | Human Plasma | researchgate.netsemanticscholar.org |

| Extraction Solvent | n-butyl chloride/acetonitrile (4:1) | researchgate.netsemanticscholar.org |

| Mean Recovery | 80% | semanticscholar.org |

This table is based on data for nalmefene, a structurally similar compound, to illustrate a typical LLE methodology.

Solid-phase extraction is another prevalent and often preferred method for sample clean-up and concentration due to its high recovery, reduced solvent consumption, and potential for automation compared to LLE. mdpi.comnih.gov SPE utilizes a solid sorbent material packed into a cartridge or a well plate to retain the analyte of interest while the rest of the sample matrix is washed away. ijcpa.in

For the analysis of nalmefene and, by extension, this compound, SPE has been successfully applied. One method involved the use of a cyanopropyl-bonded silica sorbent for the extraction from human plasma. nih.gov The elution of the analyte was achieved using a solution of 60% (v/v) acetonitrile in dilute sodium pentanesulfonic acid. nih.gov This technique is particularly advantageous as it can effectively remove matrix interferences, leading to cleaner extracts and improved analytical performance. nih.gov

The selection of the appropriate SPE sorbent is critical and depends on the chemical properties of the analyte. For a compound like this compound, which possesses both polar and non-polar characteristics, reversed-phase or mixed-mode cation exchange sorbents are often suitable.

Table 2: Solid-Phase Extraction Parameters for Nalmefene

| Parameter | Details | Source |

| Biological Matrix | Human Plasma | nih.gov |

| SPE Sorbent | Cyanopropyl | nih.gov |

| Elution Solvent | 60% (v/v) acetonitrile in dilute sodium pentanesulfonic acid | nih.gov |

Advanced Chromatographic Techniques for Separation and Detection

Following sample preparation, chromatographic techniques are employed to separate this compound from other endogenous and exogenous compounds prior to its detection.

High-performance liquid chromatography is a cornerstone of bioanalytical chemistry, offering robust and reliable separation of a wide range of compounds. sielc.com For the analysis of this compound and its parent compound, reversed-phase HPLC is commonly used. sielc.com

In one HPLC method developed for nalmefene, a phenyl column was used with a mobile phase consisting of 30% (v/v) acetonitrile in dilute sodium pentanesulfonic acid solution. nih.gov This method, coupled with electrochemical detection, achieved a sensitivity sufficient to measure plasma concentrations of nalmefene for up to 24 hours after administration. nih.gov Another HPLC method utilized a C18 column with a mobile phase of acetonitrile and a phosphate buffer. ijssst.info

Table 3: HPLC Method Parameters for Nalmefene Analysis

| Parameter | Details | Source |

| Stationary Phase | Phenyl column | nih.gov |

| Mobile Phase | 30% (v/v) acetonitrile in dilute sodium pentanesulfonic acid | nih.gov |

| Detection | Electrochemical | nih.gov |

Ultra-high performance liquid chromatography represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. ijrpr.com This technology is particularly well-suited for high-throughput bioanalysis. ijrpr.com

UHPLC systems operate at much higher pressures than traditional HPLC systems, which allows for the use of longer columns and/or higher flow rates to enhance separation efficiency. ijrpr.com The increased peak capacity of UHPLC is beneficial for resolving the analyte of interest from complex biological matrix components.

A study on the metabolites of nalbuphine, a structurally related opioid, successfully employed a UHPLC-MS/MS method for their simultaneous determination in human blood samples. researchgate.net This demonstrates the applicability of UHPLC for the analysis of similar compounds like this compound.

Mass Spectrometry for Quantitative and Qualitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its exceptional sensitivity and selectivity. dss.go.th

For the analysis of nalmefene, a sensitive, specific, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed. researchgate.net This method involved a simple protein precipitation step followed by separation on a C18 column and detection by MS/MS. researchgate.net The analytes were monitored in the positive ionization mode using a TurboIonSpray source. researchgate.net This LC-MS/MS method had a total chromatographic run time of 4.5 minutes and demonstrated linearity over a concentration range of 10-5000 pg/mL. researchgate.net

The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces the likelihood of interference from co-eluting compounds. dss.go.th This is crucial for accurate quantification at the low concentrations typically encountered in biological samples.

Table 4: LC-MS/MS Method Parameters for Nalmefene Quantification

| Parameter | Details | Source |

| Ionization Mode | Positive Ionization with TurboIonSpray | researchgate.net |

| Chromatographic Run Time | 4.5 minutes | researchgate.net |

| Linearity Range | 10-5000 pg/mL | researchgate.net |

| Lower Limit of Quantitation | 0.1 ng/mL | semanticscholar.org |

Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) Mode

A highly sensitive, specific, and rapid method for the quantification of opioid antagonists like this compound in human plasma is liquid chromatography/tandem mass spectrometry (LC-MS/MS). nih.gov This technique is widely used for the quantitative determination of drugs and their metabolites in biological fluids. nih.gov The LC-MS/MS system is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for detecting analytes in complex biological samples. chimia.cheurl-pesticides.eu

In MRM mode, the first mass spectrometer (quadrupole) is set to isolate a specific precursor ion (the ionized molecule of interest, in this case, this compound). This precursor ion is then fragmented in a collision cell, and the second mass spectrometer isolates a specific product ion (a characteristic fragment of the precursor). unich.it The instrument monitors this specific transition from a precursor ion to a product ion. This process minimizes background noise and enhances the specificity of detection, as it is unlikely that other compounds in the matrix will have the same precursor-product ion transition. japsonline.com For robust quantification, two MRM transitions are often monitored: one for quantification and a second for confirmation. chimia.ch

The analytes are typically monitored in the positive ionization mode using an electrospray ionization (ESI) source. nih.govchimia.ch The development of these methods involves optimizing parameters such as collision energy and other source settings to achieve the highest abundance for each product ion. ludovic-peyre-teisseire.fr The high selectivity and sensitivity of the MRM mode allow for simple sample preparation procedures, such as protein precipitation, before analysis. nih.govunich.it

Table 1: Example of LC-MS/MS MRM Parameters for a Related Opioid Antagonist As specific MRM transitions for this compound are not publicly detailed, parameters for its parent compound, nalmefene, are provided as a representative example of the methodology.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Nalmefene | 340.2 | 322.2 | Positive ESI |

| Hydromorphone (IS) | 286.1 | 185.0 | Positive ESI |

| IS: Internal Standard |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of metabolites. researchgate.net Unlike tandem mass spectrometry focused on quantification, HRMS provides highly accurate mass measurements, typically with a mass accuracy of 1-2 parts per million (ppm) or better. nih.gov This precision allows for the determination of the elemental composition of a detected metabolite. nih.gov

When analyzing biological samples for this compound metabolites, HRMS can detect a wide range of potential metabolic products. researchgate.net The process involves comparing the experimentally measured accurate mass of a potential metabolite with the theoretical masses of possible chemical formulas. Software can then assign a molecular formula based on the lowest mass deviation. nih.gov

HRMS is often coupled with liquid chromatography (LC-HRMS) to separate different metabolites before they enter the mass spectrometer. researchgate.net This separation is crucial because the most common challenge in metabolite identification is differentiating between isomers—molecules that have the same elemental formula but different structural arrangements. nih.gov While HRMS can confirm that two peaks have the same molecular formula, chromatographic separation is often required to distinguish them. nih.gov Further structural information can be obtained by fragmenting the molecular ions and analyzing the resulting fragmentation patterns, a technique known as MS/MS or MS2, which helps to characterize the molecule of interest. nih.gov

Validation Parameters for this compound Bioanalytical Methods

For a bioanalytical method to be considered reliable and reproducible for regulatory submissions, it must undergo a thorough validation process. gmp-compliance.org The validation demonstrates that the method is suitable for its intended purpose. gmp-compliance.org Key parameters evaluated during the validation of quantitative methods for this compound include sensitivity, selectivity, reproducibility, accuracy, and precision. nih.gov

Sensitivity: The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For a highly sensitive LC-MS/MS method developed for the parent compound nalmefene, the LLOQ in human plasma was established at 10 pg/mL. nih.gov Another method reported an LLOQ of 0.1 ng/mL. semanticscholar.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or metabolites. japsonline.comgmp-compliance.org The analysis of blank plasma samples from multiple sources is performed to ensure that no significant interferences are observed at the retention time of the analyte and the internal standard. semanticscholar.org

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the nominal or true value, while precision describes the degree of scatter between a series of measurements. ludovic-peyre-teisseire.frgmp-compliance.org Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). nih.govnih.gov For bioanalytical methods, the mean value for accuracy should generally be within ±15% of the nominal value, and the precision (expressed as the relative standard deviation or RSD) should not exceed 15%. nih.govgmp-compliance.org At the LLOQ, a deviation of up to ±20% is typically acceptable. nih.govgmp-compliance.org

Reproducibility: Reproducibility assesses the precision of the method under different conditions, such as in different laboratories or with different analysts and equipment. nih.govgmp-compliance.org Cross-validation is performed when two or more bioanalytical methods are used to generate data within the same study to establish inter-laboratory reliability. gmp-compliance.org

Table 2: Validation Parameter Results from a Bioanalytical Method for Nalmefene Data from a validated LC-MS/MS method for nalmefene, a structurally similar compound, illustrating typical performance.

| Validation Parameter | Concentration (pg/mL) | Acceptance Criteria | Observed Result | Citation |

| Intra-day Precision (RSD%) | 30, 300, 4500 | ≤ 15% | < 10.1% | nih.gov |

| Inter-day Precision (RSD%) | 30, 300, 4500 | ≤ 15% | < 10.1% | nih.gov |

| Intra-day Accuracy (% Deviation) | 30, 300, 4500 | within ± 15% | within ± 3.4% | nih.gov |

| Inter-day Accuracy (% Deviation) | 30, 300, 4500 | within ± 15% | within ± 3.4% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 10 | Accuracy within ± 20%, Precision ≤ 20% | Meets criteria | nih.gov |

Mechanistic Insights and Theoretical Frameworks for Metabolite Activity of Nornalmefene

Structure-Activity Relationship (SAR) Analysis of Nornalmefene in Relation to Nalmefene (B1676920) and Opioid Receptors

The structure-activity relationship (SAR) for morphinan-based compounds like nalmefene and this compound is well-established in medicinal chemistry, particularly concerning the substituent on the nitrogen atom. This feature is a critical determinant of a compound's activity at opioid receptors.

Nalmefene is structurally analogous to naltrexone (B1662487) but features a methylene (B1212753) group (=CH₂) at the 6-position instead of a ketone group. nih.govmdpi.com Its potent antagonist activity at the mu (μ) and delta (δ) opioid receptors, and partial agonist activity at the kappa (κ) receptor, is largely attributed to the N-cyclopropylmethyl group. nih.govregulations.govtga.gov.au This alkyl substituent is crucial for high-affinity binding to the antagonist conformation of the opioid receptors.

The loss of the N-cyclopropylmethyl group eliminates key interactions within the hydrophobic pocket of the opioid receptor binding site. This N-substituent is understood to be essential for conferring potent antagonist properties upon the morphinan (B1239233) scaffold. Therefore, the N-dealkylation to this compound represents a critical deactivation step, effectively terminating the potent opioid receptor antagonism of the parent drug.

Table 1: Structural Comparison of Nalmefene and this compound

| Feature | Nalmefene | This compound | Significance of Difference |

|---|---|---|---|

| Chemical Formula | C₂₁H₂₅NO₃ | C₁₇H₁₉NO₃ | Difference reflects the loss of the C₄H₆ (cyclopropylmethyl) group. |

| Core Structure | 4,5-α-epoxy-6-methylene-morphinan-3,14-diol | 4,5-α-epoxy-6-methylene-morphinan-3,14-diol | The core morphinan scaffold is identical. |

| Nitrogen Substituent | Cyclopropylmethyl group (-CH₂-c-C₃H₅) | Hydrogen (-H) | This is the key structural difference and the primary determinant of the observed activity change. Critical for high-affinity receptor binding and antagonist activity. |

Table 2: Opioid Receptor Activity Profile

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

|---|---|---|---|

| Nalmefene | High-affinity antagonist nih.govtga.gov.au | Antagonist nih.govtga.gov.au | Partial agonist nih.govtga.gov.au |

| This compound | Significantly lower affinity; minimal activity researchgate.net | Minimal activity assumed due to structural change | Minimal activity assumed due to structural change |

Computational Modeling and Molecular Dynamics Simulations of this compound-Receptor Interactions

While specific computational studies focusing exclusively on this compound's interaction with opioid receptors are not extensively documented in the literature, the principles of these techniques, widely applied to nalmefene and other opioids, provide a strong theoretical framework for understanding its behavior. nih.govnih.govfrontiersin.org

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, serves as a powerful tool to investigate ligand-receptor interactions at an atomic level. frontiersin.orgebsco.comnih.gov Molecular docking would be used to predict the preferred binding pose of this compound within the orthosteric binding site of the μ, δ, and κ opioid receptors. frontiersin.org Such models would likely show that while the core morphinan structure of this compound can still occupy the binding pocket, the absence of the N-cyclopropylmethyl group results in the loss of crucial hydrophobic and van der Waals interactions. These interactions, present with nalmefene, are vital for stabilizing the ligand-receptor complex and inducing the specific conformational state associated with antagonism.

Molecular dynamics (MD) simulations could further elucidate the consequences of this structural change. MD simulates the physical movements of atoms and molecules over time, providing insight into the stability of the ligand-receptor complex and the conformational dynamics of the receptor upon binding. mdpi.comwikipedia.org For this compound, MD simulations would be expected to demonstrate:

Reduced Binding Stability: The this compound-receptor complex would likely show greater conformational instability and a higher dissociation rate compared to the nalmefene-receptor complex.

Altered Receptor Conformation: The simulations would likely reveal that this compound is incapable of stabilizing the specific inactive (antagonist) conformation of the μ-opioid receptor as effectively as nalmefene.

Lower Binding Free Energy: Calculation of binding free energies from these simulations would quantitatively confirm a much weaker interaction for this compound, consistent with its observed lower affinity. researchgate.net

Studies on nalmefene have utilized these computational techniques to understand its interactions, and these methods confirm the importance of the N-substituent for molecular recognition and activity. nih.govelifesciences.org By extension, the "minimal activity" of this compound can be mechanistically explained by the loss of these key binding determinants, a hypothesis readily testable through these in silico methods.

Theoretical Implications of "Minimal Pharmacological Activity" of this compound within Opioid System Modulation

The characterization of this compound as a metabolite with "minimal pharmacological activity" has significant theoretical and practical implications for understanding the pharmacology of nalmefene. drugbank.comnih.govwikipedia.org

The primary implication is that the metabolic conversion of nalmefene to this compound serves as a deactivation and clearance pathway. From the perspective of opioid system modulation, the parent drug, nalmefene, is the active agent that occupies and antagonizes opioid receptors. nih.gov The formation of this compound effectively removes an active antagonist from the system and replaces it with a compound that has a negligible effect on opioid receptor function. researchgate.nettga.gov.au This is crucial because it means that the duration and intensity of opioid blockade following nalmefene administration are dictated by the pharmacokinetics of nalmefene itself, without significant interference or contribution from its this compound metabolite.

Therefore, within the theoretical framework of opioid system modulation, this compound is not considered a significant modulator. Its existence is primarily relevant to the pharmacokinetic profile of nalmefene, defining one of the routes by which the active drug is eliminated. The minimal activity ensures that once nalmefene is dealkylated, its influence on the opioid system is effectively terminated, providing a clear and predictable pharmacological profile for the parent compound.

Table 3: Summary of Pharmacological Implications

| Compound | Pharmacological Role | Implication for Opioid System |

|---|---|---|

| Nalmefene | Active Drug: Potent opioid antagonist (μ/δ) and partial agonist (κ) nih.govtga.gov.au | Directly modulates the opioid system by blocking or partially activating receptors, producing the therapeutic effect. nih.gov |

| This compound | Metabolite with minimal pharmacological activity drugbank.comresearchgate.netwikipedia.org | Does not contribute significantly to opioid receptor modulation. Its formation represents a deactivation pathway for the parent drug. tga.gov.autga.gov.au |

Future Research Trajectories for Nornalmefene

In-depth Investigation of Any Trace Pharmacological Activities or Novel Receptor Interactions of Nornalmefene

This compound is acknowledged as the N-dealkylated metabolite of nalmefene (B1676920), produced in trace quantities via metabolism by cytochrome P450 enzymes CYP3A4/5. tandfonline.comnih.gov Current literature consistently characterizes this compound as having "minimal pharmacological activity." tandfonline.comresearchgate.net Its subsequent metabolic products, this compound 3-O-glucuronide and this compound 3-O-sulfate, are generally regarded as inactive metabolites. tandfonline.com

Future research should focus on conducting comprehensive in vitro binding assays to definitively quantify the affinity (Kᵢ) of this compound for the classical opioid receptors (µ, δ, κ) and a wide array of other central nervous system receptors. This would confirm its selectivity profile and unmask any potential off-target interactions, however weak. Such studies are crucial to verify that this compound does not possess novel receptor interactions that could contribute to the long-term therapeutic or adverse effects observed during chronic nalmefene administration. Establishing a detailed quantitative profile, as outlined in the hypothetical data table below, would be a critical first step.

Table 1: Hypothetical Future Receptor Binding Profile for this compound This table is for illustrative purposes to guide future research, as specific binding affinity data for this compound is not currently available in published literature.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|

| µ-Opioid Receptor (MOR) | Data Needed | Data Needed |

| δ-Opioid Receptor (DOR) | Data Needed | Data Needed |

| κ-Opioid Receptor (KOR) | Data Needed | Data Needed |

| Sigma-1 Receptor | Data Needed | Data Needed |

| NMDA Receptor | Data Needed | Data Needed |

Evaluation of this compound's Potential to Modulate Metabolic Enzyme Systems

The metabolic pathway of nalmefene is well-characterized, involving primary glucuronidation by UGT enzymes (notably UGT2B7) and minor N-dealkylation by CYP3A4/5 to produce this compound. nih.gov While the formation of this compound is established, its potential to act as either an inhibitor or an inducer of metabolic enzymes has not been thoroughly investigated. The parent compound, nalmefene, has been shown in in vitro studies to be neither a substrate nor an inhibitor of various key drug transporters, suggesting a low risk of drug-drug interactions (DDIs) via these mechanisms. tandfonline.com

However, comprehensive data on this compound is lacking. Future research should prioritize in vitro studies using human liver microsomes and recombinant enzyme systems to evaluate this compound's inhibitory or inductive effects on major CYP450 and UGT isoforms. Such investigations are essential for predicting any potential DDIs, especially in scenarios of long-term nalmefene administration where metabolite concentrations could accumulate, or in individuals with compromised metabolic function. Characterizing these interactions is vital for a complete risk assessment profile.

Table 2: Proposed Future In Vitro Study Design for this compound's Enzyme Modulation Potential

| Enzyme System | Assay Type | Key Parameters to Measure | Rationale |

|---|---|---|---|

| Cytochrome P450 Isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) | Inhibition Assay | IC₅₀ (Half-maximal inhibitory concentration) | To determine if this compound can inhibit the metabolism of other drugs. |

| Cytochrome P450 Isoforms (e.g., CYP1A2, 2B6, 3A4) | Induction Assay (e.g., using primary human hepatocytes) | mRNA levels, Enzyme activity | To assess if chronic exposure to this compound could accelerate the metabolism of co-administered drugs. |

| UDP-glucuronosyltransferase Isoforms (e.g., UGT1A1, 1A9, 2B7) | Inhibition Assay | IC₅₀ | To evaluate potential interactions with drugs primarily cleared by glucuronidation. |

Development and Application of Advanced Preclinical Models for Comprehensive Metabolite Characterization

The characterization of nalmefene's metabolism, including the formation of this compound, has relied on established preclinical models. In vitro studies utilizing liver microsomes from humans, rats, and dogs have been instrumental in identifying this compound as the primary Phase I metabolite. tandfonline.com Furthermore, in vivo animal models, particularly rats and dogs, have been employed to understand the pharmacokinetics and disposition of nalmefene and its metabolites. tandfonline.com These studies have revealed important species-specific differences; for example, the N-dealkylation pathway to form this compound is significantly more pronounced in rats than in dogs or humans, where it is a minor route. nih.gov

While these models have been foundational, there is a clear need for advanced preclinical systems that more accurately replicate human physiology. Future research should leverage state-of-the-art models such as:

Humanized Liver Models: This includes 3D cell cultures like spheroids and more complex organ-on-a-chip (OOC) microphysiological systems. These models can maintain the metabolic competency of primary human hepatocytes for longer periods, offering a more predictive tool for metabolite formation and potential hepatotoxicity. nih.gov

Computational and In Silico Models: Physiologically-based pharmacokinetic (PBPK) modeling can be used to simulate the disposition of nalmefene and this compound in various human populations, integrating in vitro metabolic data to predict in vivo outcomes.

Employing these advanced models will enable a more precise characterization of the complete metabolite profile of nalmefene in humans and clarify the quantitative relevance of this compound.

Exploration of this compound's Role in Long-Term Biological System Homeostasis in Animal Models

Given that nalmefene may be administered over extended periods, understanding the cumulative impact of its metabolites on biological systems is crucial. Although this compound is formed in small amounts and is considered to have minimal activity, its long half-life could theoretically lead to accumulation with chronic dosing.

Future research should involve long-term animal studies specifically designed to monitor the accumulation of this compound and its conjugates in various tissues. These studies should assess whether chronic exposure to low levels of this metabolite has any subtle, yet significant, effects on the homeostasis of key biological systems, including the endocrine, nervous, and hepatic systems. Such investigations would provide valuable insights into the long-term safety profile of nalmefene by thoroughly evaluating the contribution of its metabolites.

Application of Systems Pharmacology Approaches to Model Nalmefene-Nornalmefene Dynamics

Systems pharmacology offers a powerful computational framework to integrate data from various sources and simulate complex biological interactions. A quantitative systems pharmacology (QSP) model could be developed to provide a holistic understanding of the dynamics between nalmefene and this compound.

This model would incorporate:

Pharmacokinetic data: Absorption, distribution, metabolism, and excretion (ADME) parameters for both nalmefene and this compound.

Pharmacodynamic data: Receptor occupancy and downstream signaling effects of nalmefene.

Metabolic pathways: The rates of conversion of nalmefene to this compound and the subsequent formation of glucuronide and sulfate (B86663) conjugates.

By simulating these integrated processes, a QSP model could predict how genetic polymorphisms in metabolic enzymes (e.g., CYP3A4/5, UGTs) or the presence of co-administered drugs might alter the ratio of nalmefene to this compound. This would allow for the exploration of various clinical scenarios in silico, helping to identify potential subpopulations that might experience an altered metabolic profile and clarifying the clinical relevance of this compound under different physiological and pathological conditions.

Q & A

Basic: What safety protocols are essential when handling Normetanephrine hydrochloride in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure proper ventilation to prevent inhalation .

- First Aid Measures:

- Skin contact: Immediately rinse with water for 15 minutes.

- Eye exposure: Flush eyes with water for several minutes; seek medical attention if irritation persists.

- Ingestion: Do not induce vomiting; consult a physician .

- Storage: Store in a cool, dry place away from incompatible substances. Follow OSHA HCS guidelines for hazardous material management .

Basic: How should researchers design experiments to assess Normetanephrine stability under varying storage conditions?

Answer:

- Controlled Variables: Test stability across temperatures (e.g., 4°C, 25°C, -20°C), humidity levels, and light exposure. Use HPLC or mass spectrometry for quantitative analysis .

- Replication: Conduct triplicate measurements to ensure reproducibility.

- Data Reporting: Adhere to metric system standards (e.g., mL, mg) and report precision aligned with instrument capabilities (e.g., ±0.01 mg) .

Advanced: How can contradictory findings in Normetanephrine plasma concentration measurements be resolved?

Answer:

- Source Analysis: Compare methodologies (e.g., ELISA vs. LC-MS/MS) and calibrate instruments using standardized reference materials .

- Statistical Reconciliation: Apply mixed-effects models to account for inter-individual variability. Validate findings against prior studies, explicitly noting protocol differences (e.g., sample collection timing, anticoagulants used) .

- Peer Review: Submit data for external validation to eliminate procedural biases .

Advanced: What methodological considerations are critical for longitudinal studies on Normetanephrine’s role in catecholamine metabolism?

Answer:

- Study Design: Use a cohort or case-control design with repeated measures. Define clear temporal intervals for data collection to track metabolic changes .

- Control Variables: Account for confounders like diet, stress, and concurrent medications.

- Theoretical Grounding: Link hypotheses to catecholamine pathway models (e.g., tyrosine hydroxylase activity) to ensure biological relevance .

Basic: What analytical techniques are recommended for quantifying Normetanephrine in biological samples?

Answer:

- Chromatography: Use HPLC with electrochemical detection for high sensitivity (detection limit: ~0.1 nmol/L) .

- Mass Spectrometry: LC-MS/MS provides superior specificity for distinguishing Normetanephrine from structurally similar metabolites .

- Calibration: Include internal standards (e.g., deuterated Normetanephrine) to correct for matrix effects .

Advanced: How should researchers integrate qualitative and quantitative data in studies of Normetanephrine’s physiological effects?

Answer:

- Mixed-Methods Framework: Combine LC-MS/MS data with patient interviews to contextualize biochemical findings (e.g., stress-related catecholamine surges) .

- Triangulation: Validate quantitative results through thematic analysis of qualitative narratives (e.g., self-reported stress levels vs. Normetanephrine concentrations) .

Basic: What ethical considerations apply to human subject research involving Normetanephrine measurement?

Answer:

- Informed Consent: Disclose risks of blood draws and data usage. Obtain IRB approval before recruitment .

- Participant Selection: Exclude individuals with conditions affecting catecholamine levels (e.g., pheochromocytoma) unless part of the study cohort .

Advanced: How can interspecies variability be addressed in cross-species studies of Normetanephrine metabolism?

Answer:

- Comparative Design: Use phylogenetically diverse models (e.g., rodents, primates) and normalize data to body weight/metabolic rate .

- Pathway Mapping: Compare enzyme kinetics (e.g., COMT activity) across species using in vitro assays .

- Meta-Analysis: Aggregate existing cross-species data to identify conserved metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.